5-hydrazinyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3H-benzimidazol-5-ylhydrazine |
InChI |
InChI=1S/C7H8N4/c8-11-5-1-2-6-7(3-5)10-4-9-6/h1-4,11H,8H2,(H,9,10) |
InChI Key |
KZDNAAHZEAIQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NN)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydrazinyl 1h Benzo D Imidazole and Its Chemical Precursors
Classical Synthetic Routes to the Benzimidazole (B57391) Core Structure
The benzimidazole framework, a fusion of benzene (B151609) and imidazole (B134444) rings, is a prevalent structural motif in medicinal chemistry. semanticscholar.org Its synthesis has been a subject of extensive research, leading to the development of several classical and modern methodologies. The most common precursor for the benzimidazole ring is o-phenylenediamine (B120857) or its substituted derivatives. thieme-connect.com
Condensation Reactions Involving Diamine Precursors
The most traditional and widely employed method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde. thieme-connect.comnih.gov
The Phillips-Ladenburg reaction, a cornerstone of benzimidazole synthesis, involves the condensation of o-phenylenediamines with carboxylic acids. rsc.org This reaction is typically performed under acidic conditions, often by heating the reactants in the presence of a strong acid like 4N hydrochloric acid, which catalyzes the cyclization and dehydration steps. nih.govijariie.com A variety of 2-substituted benzimidazoles can be prepared using this method, with the substituent being derived from the carboxylic acid used. ijariie.com For instance, reacting o-phenylenediamine with formic acid yields the parent benzimidazole. thieme-connect.comnih.gov
Another classical approach is the Weidenhagen reaction, which utilizes aldehydes instead of carboxylic acids. semanticscholar.org In this method, o-phenylenediamine is condensed with an aldehyde, often in the presence of an oxidizing agent, to form the 2-substituted benzimidazole. semanticscholar.org Various catalytic systems and reaction conditions have been developed to improve the yields and environmental footprint of these condensation reactions, including the use of catalysts like ammonium (B1175870) chloride, TiCl₃OTf, and VOSO₄, as well as solvent-free and microwave-assisted protocols. ijariie.comrsc.orgresearchgate.net
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
| o-Phenylenediamine Derivative | Reagent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine | Various aromatic acids | Ammonium chloride, 80-90°C | 2-substituted benzimidazoles | 72-90% | ijariie.com |
| o-phenylenediamine | Formic acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94% | semanticscholar.org |
| o-phenylenediamine | Aldehyd | TiCl₃OTf, mild conditions | Various benzimidazoles | Good to excellent | rsc.org |
| o-phenylenediamine | Aldehyde | VOSO₄, mild conditions | Various benzimidazoles | High | rsc.org |
| o-phenylenediamine | Aldehyd | Sodium metabisulphite | 2-aryl benzimidazoles | - | nih.gov |
Cyclization Pathways for Benzimidazole Ring Formation
Beyond direct condensation, the benzimidazole ring can be formed through various intramolecular cyclization strategies. A common precursor strategy involves the reduction of a 2-nitroaniline (B44862) derivative, followed by cyclization. For example, 2-nitro-4-methylacetanilide can be reduced and subsequently dehydrated to form a benzimidazole derivative. semanticscholar.orgresearchgate.net
Modern synthetic methods have expanded the repertoire of cyclization pathways. These include:
Rearrangement of other heterocyclic systems : Benzimidazoles can be synthesized through the rearrangement of quinoxaline (B1680401) or 1,2,3-triazole derivatives. thieme-connect.comrsc.org For instance, quinoxalin-2(1H)-one derivatives can rearrange to form substituted benzimidazoles. rsc.org
Metal-catalyzed intramolecular cyclization : Copper-catalyzed reactions have been developed for the ligand-free cyclization of o-bromoarylamines with nitriles, providing an efficient route to structurally diverse benzimidazoles. rsc.org This method avoids harsh acidic conditions and the need to pre-form o-phenylenediamines. rsc.org
One-pot acylation–cyclization : A facile synthesis of benzimidazoles can be achieved through a one-pot process involving the acylation and subsequent cyclization of N-arylamidoximes, which circumvents the need for harsh conditions like nitration and reduction steps. nih.govacs.org
Table 2: Alternative Cyclization Strategies for Benzimidazole Synthesis
| Starting Material(s) | Key Transformation | Catalyst/Conditions | Significance | Reference |
|---|---|---|---|---|
| o-Bromoarylamine, Nitrile | Intramolecular Cyclization | Copper Iodide, Base | Ligand-free, avoids pre-formation of diamine | rsc.org |
| N-arylamidoxime, Acylation reagent | One-pot Acylation-Cyclization | DBU, PhCl, 132°C | Avoids nitration/reduction, mild conditions | acs.org |
| Quinoxalin-2(1H)-one | Rearrangement | Varies | Access to substituted benzimidazoles from different heterocycles | rsc.org |
| 2-Nitro-4-methylacetanilide | Reduction and Dehydration | - | Classical route from nitro-precursors | semanticscholar.orgresearchgate.net |
Strategies for Introduction of the Hydrazinyl Functional Group
Once the benzimidazole core is established, the introduction of the hydrazinyl (-NHNH₂) moiety at the 5-position is required to form the target compound. This is typically achieved through the functionalization of a pre-formed benzimidazole derivative.
Direct Hydrazinolysis Approaches
Direct hydrazinolysis is a common and straightforward method for introducing a hydrazinyl group. smolecule.com This approach involves the reaction of a benzimidazole derivative containing a suitable leaving group with hydrazine (B178648) hydrate (B1144303). The leaving group is displaced by the hydrazine nucleophile.
Common precursors for direct hydrazinolysis include:
Halogenated Benzimidazoles : A chloro- or bromo-substituted benzimidazole can react with hydrazine hydrate, where the halogen acts as a leaving group. For example, 2-chloro-1H-benzo[d]imidazole reacts with hydrazine hydrate in refluxing ethanol (B145695) to yield 2-hydrazinyl-1H-benzo[d]imidazole. derpharmachemica.com
Benzimidazole Esters or Thioesters : Ester or thioester functionalities on the benzimidazole ring can undergo condensation with hydrazine hydrate. smolecule.comchemijournal.com The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by elimination of an alcohol or thiol. smolecule.com This method has been used to prepare hydrazides from benzimidazolyl thioacetyl piperazine (B1678402) and S-1H-benzo[d]imidazol-2-yl 2-chloroethanethioate precursors. chemijournal.comjmpas.com
Benzimidazole Sulfonic Acids : The sulfonic acid group can be displaced by hydrazine. The synthesis of 2-hydrazino-1H-benzimidazoles has been accomplished by refluxing 1H-benzimidazole-2-sulfonic acids with an excess of hydrazine hydrate. sci-hub.se
Table 3: Examples of Direct Hydrazinolysis for Hydrazinyl-Benzimidazole Synthesis
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-chloro-1H-benzo[d]imidazole | Hydrazine hydrate | Ethanol, reflux, 6h | 2-hydrazinyl-1H-benzo[d]imidazole | 75% | derpharmachemica.com |
| S-1H-benzo[d]imidazol-2-yl 2-chloroethanethioate | Hydrazine hydrate | Ethanol, reflux, 3h | S-1H-benzo[d]imidazol-2-yl 2-hydrazinylethanethioate | 75% | chemijournal.com |
| 1H-benzimidazole-2-sulfonic acid | Hydrazine hydrate | Reflux, 3h | 2-hydrazino-1H-benzimidazole | - | sci-hub.se |
| Methyl ester of 2-phenyl-1H-benzo[d]imidazole-6-carboxylic acid | Hydrazine hydrate | - | 2-phenyl-6-carbohydrazide-1H-benzo[d]imidazole | - | nih.gov |
Indirect Synthetic Routes via Halogenated Intermediates
A highly effective and common strategy for the synthesis of hydrazinyl-benzimidazoles is an indirect, two-step route that proceeds via a halogenated intermediate. This method offers a reliable way to control the position of the incoming hydrazinyl group.
Step 1: Halogenation of the Benzimidazole Core. The first step involves the synthesis of a benzimidazole with a halogen (typically chlorine or bromine) at the desired position (e.g., the 5-position). This can be achieved by starting with a halogenated o-phenylenediamine or by direct halogenation of the pre-formed benzimidazole ring, although the latter may lead to issues with regioselectivity.
Step 2: Hydrazinolysis of the Halogenated Intermediate. The resulting halo-benzimidazole is then subjected to hydrazinolysis. The reaction with hydrazine hydrate displaces the halogen atom to yield the desired hydrazinyl-benzimidazole. This reaction is a form of nucleophilic aromatic substitution. For example, 2-(halogenated alkyl)-1H-benzo[d]imidazoles have been used as intermediates to react with substituted phenylhydrazines. mdpi.com The synthesis of 2-hydrazinyl-1H-benzo[d]imidazole from 2-chloro-1H-benzo[d]imidazole is a well-documented example of this two-step approach. derpharmachemica.com
Nucleophilic Substitution Reactions in Hydrazinyl Group Incorporation
The introduction of the hydrazinyl group onto the benzimidazole ring, particularly from a halogenated precursor, is fundamentally a nucleophilic substitution reaction. rsc.orgresearchgate.net In the context of an aromatic ring like benzimidazole, this typically proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.
The SₙAr mechanism requires an activated aromatic ring, meaning the ring must possess an electron-withdrawing group to stabilize the intermediate Meisenheimer complex formed during the reaction. The benzimidazole ring itself can activate positions for nucleophilic attack. The reaction of a 2-chlorobenzimidazole (B1347102) with hydrazine hydrate, for instance, involves the nucleophilic hydrazine attacking the carbon bearing the chlorine atom, leading to the substitution product. derpharmachemica.com
The efficiency of these substitution reactions can be influenced by the nature of the leaving group (I > Br > Cl > F) and the reaction conditions, such as solvent and temperature. mdpi.comnih.govrug.nl This principle has been applied to synthesize a variety of substituted benzimidazoles by reacting halogenated precursors with different nucleophiles, including various substituted hydrazines. mdpi.comresearchgate.net
Compound Glossary
Green Chemistry Approaches in 5-Hydrazinyl-1H-benzo[d]imidazole Synthesis
The synthesis of benzimidazole derivatives, a core component of many pharmaceuticals, is increasingly guided by the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances. Conventional methods for synthesizing benzimidazoles often involve drawbacks such as low atom economy, harsh reaction conditions, extended reaction times, and the use of non-recyclable catalysts and hazardous solvents. researchgate.net To circumvent these issues, greener alternatives like the use of nanocatalysts are being explored. researchgate.net
Application of Nanocatalysis (e.g., ZnO Nanoparticles) for Benzimidazole Derivatives
Nanocatalysis has emerged as a highly effective green strategy in the synthesis of benzimidazole derivatives due to the high surface area and reactivity of nanoparticles. nih.gov Among various nanocatalysts, zinc oxide nanoparticles (ZnO-NPs) have demonstrated significant utility. nih.govearthlinepublishers.com
The use of ZnO-NPs facilitates the cyclocondensation reaction between o-phenylenediamine and substituted aromatic aldehydes to form benzimidazoles. nih.gov This method offers several advantages, including higher yields, shorter reaction times, and the ability to recycle the catalyst. nih.gov For instance, a series of mono-substituted benzimidazoles were synthesized using ZnO-NPs, showing improved results compared to traditional methods. nih.gov The reaction is typically carried out by stirring the reactants in absolute ethanol at around 70 °C for a period ranging from 15 minutes to 2 hours. nih.gov The catalyst's effectiveness is highlighted by its ability to be recovered and reused multiple times without a significant drop in its catalytic activity. rsc.orgsemanticscholar.org
Solvent-free conditions have also been successfully employed. One approach utilizes a ball-milling technique with recyclable ionic liquid-coated ZnO-NPs, which leads to high yields and excellent selectivity for 1,2-disubstituted benzimidazoles. rsc.org This method is also scalable to multi-gram synthesis with the same level of efficiency. rsc.org The eco-friendly nature of this process is underscored by a high eco-scale score and a low E-factor. rsc.org
The proposed mechanism for ZnO-NP catalysis suggests that the catalyst activates the imine intermediate, which is formed from the reaction of o-phenylenediamine and an aldehyde, facilitating the subsequent cyclization to the benzimidazole ring. rsc.org
Table 1: Comparison of Catalytic Systems in Benzimidazole Synthesis
| Catalyst System | Reaction Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | Ethanol, 70°C, 15 min - 2 h | Higher yield, shorter time, recyclable catalyst | High | nih.gov |
| Ionic Liquid-Coated ZnO-NPs | Solvent-free, ball-milling | High selectivity, scalable, eco-friendly | Excellent | rsc.org |
| Nano-Fe₂O₃ | Aqueous medium | Short reaction times, high efficiency, recyclable | High | rsc.org |
| Fe₃O₄@SiO₂/collagen | Ethanol, room temperature | High magnetic properties, easy separation, high selectivity | Excellent | academie-sciences.fr |
Synthetic Transformations from 1,5-Benzodiazepine Derivatives
An alternative pathway to the benzimidazole core involves the synthetic transformation of 1,5-benzodiazepine derivatives. These seven-membered ring compounds can undergo rearrangement reactions to yield the five-membered benzimidazole ring system. researchgate.netresearchgate.net
Rearrangement Reactions Facilitating Benzimidazole Moiety Formation
The rearrangement of 1,5-benzodiazepines into benzimidazoles represents a significant synthetic strategy. For example, the reaction of certain 4-phenyl-1,5-benzodiazepine-2-thione derivatives with N,N-dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of benzimidazole derivatives. researchgate.net Specifically, 4-phenyl-1,5-benzodiazepine-2-thione affords a 2-methoxy-1-phenyethylidene-benzimidazole. researchgate.net
In another documented rearrangement, 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione transforms into 5-chloro-1,3-dibenzyl-benzimidazol-2-one during an alkylation reaction in the presence of potassium tert-butoxide in refluxing DMF. researchgate.net A proposed mechanism suggests that the reaction proceeds through the formation of an intermediate that stabilizes by losing a ketene (B1206846) derivative to yield the final benzimidazole product. researchgate.net
Furthermore, the reaction of 1-benzyl-3-dimethylaminovinyl-4-phenyl-1,5-benzodiazepine-2-thione with hydrazine hydrate has been shown to produce 1-benzyl-2-(pyrazol-4-yl)-benzimidazole. researchgate.net This highlights that hydrazine derivatives can play a crucial role in facilitating these ring transformations. The synthesis of the target compound, this compound, could potentially be achieved through a similar rearrangement pathway involving a suitably substituted 1,5-benzodiazepine and hydrazine hydrate. For instance, the reaction of 2-chloro-1H-benzo[d]imidazole with hydrazine hydrate in ethanol has been used to synthesize 2-hydrazinyl-1H-benzo[d]imidazole. derpharmachemica.com
Optimization Strategies for Reaction Conditions and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of synthesized benzimidazole derivatives while minimizing reaction times and environmental impact. nih.gov Key parameters that are often adjusted include the choice of catalyst, solvent, and reaction temperature. samipubco.comsamipubco.com
Initial studies often involve screening various catalysts and solvents to identify the most effective combination. For the synthesis of 2-substituted benzimidazoles, a reaction between o-phenylenediamine and an aldehyde is a common model. samipubco.com In one study, bismuth nitrate (B79036) was found to be a highly efficient catalyst compared to others, with ethanol being the optimal solvent at room temperature. rhhz.net
The amount of catalyst used is another critical factor. While a catalytic amount is sufficient, optimizing this quantity can improve yields and reduce costs. For instance, in the synthesis of 2-phenyl-1,3-benzimidazole using ZnO nanoparticles, an excellent yield was obtained with just 5 mg of the catalyst. semanticscholar.org
Temperature also plays a significant role. While many modern methods aim for room temperature synthesis to save energy, some reactions require heating to proceed at a reasonable rate. samipubco.comsamipubco.com For example, a reaction without a catalyst at room temperature might yield no product, but upon heating to 60°C or 90°C, the yield increases, although a catalyst is still necessary for an efficient process. samipubco.comsamipubco.com The use of ultrasound irradiation in conjunction with a nanocatalyst like ZnFe₂O₄ has also been shown to reduce reaction times to 22-28 minutes and provide excellent yields. doi.org
The choice of solvent can dramatically affect the outcome of the reaction. While ethanol is commonly used and effective, aqueous media are being explored as a greener alternative. nih.govijrar.org L-proline catalyzed synthesis in an aqueous media at reflux, with the pH adjusted to 4.2, has been shown to be an efficient and environmentally friendly method for producing benzimidazole derivatives in high yields. ijrar.org
Table 2: Optimization of Reaction Conditions for 2-Phenyl-1H-benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Solvent-free | Room Temp | 24 h | 0 | samipubco.com |
| None | Solvent-free | 90 | - | 45 | samipubco.com |
| PFPAT | Ethanol | Room Temp | 4 h | 88 | samipubco.com |
| ZnO NPs (5 mg) | Ethanol | Room Temp | 10 min | 95 | semanticscholar.org |
| Bismuth Nitrate | Ethanol | Room Temp | 60 min | Quantitative | rhhz.net |
| L-Proline (pH 4.2) | Water | Reflux | - | Good to Excellent | ijrar.org |
| ZnFe₂O₄ | Ethanol | Ultrasonic Irradiation | 22-28 min | 88-92 | doi.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydrazinyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.
In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, the protons on the benzene (B151609) ring typically appear in the aromatic region (δ 6.0-8.5 ppm). orgchemboulder.com For instance, in 1H-benzo[d]imidazole, the protons at positions 4, 7, 5, and 6 resonate as multiplets between δ 7.15 and 7.58 ppm, while the C2-H proton appears as a singlet at δ 8.19 ppm. rsc.org The NH proton of the imidazole (B134444) ring is also observable, often as a broad singlet, with its chemical shift being solvent-dependent. ipb.pt For example, in DMSO-d₆, the NH proton of 1H-benzo[d]imidazole appears at δ 12.43 ppm. rsc.org
The introduction of a hydrazinyl group at the 5-position of the benzimidazole ring is expected to influence the chemical shifts of the aromatic protons. The specific shifts would provide valuable information about the electronic effects of the hydrazinyl substituent on the benzimidazole core.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Benzimidazole Derivatives
| Compound | Solvent | H2 (ppm) | H4/H7 (ppm) | H5/H6 (ppm) | NH (ppm) | Other Protons (ppm) |
| 1H-Benzo[d]imidazole rsc.org | DMSO-d₆ | 8.19 (s) | 7.56-7.58 (dd) | 7.15-7.19 (m) | 12.43 (s) | |
| 5-Methyl-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 8.01 (s) | 7.44 (d), 7.34 (s) | 6.98 (d) | 12.28 (s) | 2.39 (s, 3H, CH₃) |
| 2-(Chloromethyl)-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 7.52-7.56 (dd) | 7.11-7.22 (m) | 12.50 (s) | 4.91 (s, 2H, CH₂) |
Note: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of Molecular Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.
For 1H-benzo[d]imidazole, the carbon atoms of the benzene ring and the imidazole ring resonate at distinct chemical shifts. In DMSO-d₆, the C2 carbon appears at δ 141.85 ppm, while the fused carbons (C3a/C7a) and the other aromatic carbons (C4/C7, C5/C6) show signals in the range of δ 115.44 to 138.08 ppm. rsc.org The substitution on the benzimidazole ring significantly affects the ¹³C NMR spectrum. For example, in 5-methyl-1H-benzo[d]imidazole, the methyl carbon appears at δ 21.17 ppm, and the aromatic carbon signals are shifted accordingly. rsc.org
Analysis of the ¹³C NMR spectrum of 5-hydrazinyl-1H-benzo[d]imidazole would allow for the definitive assignment of all carbon atoms in the molecule, confirming the presence and position of the hydrazinyl substituent.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Benzimidazole Derivatives
| Compound | Solvent | C2 (ppm) | C3a/C7a (ppm) | C4/C7 (ppm) | C5/C6 (ppm) | Other Carbons (ppm) |
| 1H-Benzo[d]imidazole rsc.org | DMSO-d₆ | 141.85 | 138.08 | 115.44 | 121.63 | |
| 5-Methyl-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 141.49 | 130.75 | 114.83 | 123.08 | 21.17 (CH₃) |
| 2-(Chloromethyl)-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 150.09 | 141.59, 138.00 | 116.52 | 124.10 | 42.06 (CH₂) |
Advanced NMR Techniques for Stereochemical and Tautomeric Characterization
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the complete structural elucidation of complex molecules. ipb.pt These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.
In the context of this compound, tautomerism is a key consideration. Benzimidazole and its derivatives can exist in two tautomeric forms due to the migration of the NH proton between the two nitrogen atoms of the imidazole ring. beilstein-journals.orgnih.gov This exchange can be fast on the NMR timescale, leading to averaged signals. beilstein-journals.org The rate of this proton transfer is often solvent-dependent. researchgate.net In some cases, particularly in the solid state or in non-polar solvents, the tautomerism can be "blocked," resulting in distinct signals for each tautomer. nih.govbeilstein-journals.org Advanced NMR techniques, including variable temperature NMR studies, can be employed to study the dynamics of this tautomeric equilibrium. For certain benzimidazole derivatives, the presence of rotameric mixtures due to restricted rotation around an amide bond has been observed and characterized by the duplication of NMR signals. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. rsc.org This is a critical step in confirming the identity of a newly synthesized molecule. For this compound, HRMS would be used to confirm its molecular formula, C₇H₈N₄.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as benzimidazole derivatives. mdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. The resulting spectrum typically shows the protonated molecule [M+H]⁺. Fragmentation of the parent ion can be induced, and the resulting fragment ions provide valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the hydrazinyl group, which would further support its structural assignment.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the mass spectrum of benzimidazole derivatives, the molecular ion peak (M+) is often prominent, and its fragmentation provides valuable structural information. scispace.com For instance, the mass spectrum of 2-(2-methoxyphenyl)-1H-benzo[d]imidazole shows a base peak at m/z 224, corresponding to the molecular ion. nih.gov
The fragmentation of benzimidazole compounds typically involves cleavage of the bonds attached to the imidazole ring. scispace.com For example, in 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, the EI-MS spectrum displays a molecular ion peak (M+•) at m/z 292. mdpi.com Significant fragments are observed at m/z 187, resulting from the loss of the phenylcarbonyl group ([M–PhCO]+), and at m/z 132, which corresponds to the benzimidazole moiety with an additional proton ([Ar+1]+•) and is the base peak. mdpi.com This indicates a characteristic fragmentation where the side chain is cleaved at the bond alpha to the benzimidazole ring.
In more complex substituted benzimidazoles, such as those containing a piperazine (B1678402) ring, the fragmentation can be more intricate. For a series of 3-benzimidazolyl-4-methoxy-phenylsulfonylpiperazines, a notable and novel fragmentation pattern was observed, leading to a diagnostic peak at m/z = 316, which was not seen in similar structures without the piperazine ring. nih.gov This highlights how different substituents can direct the fragmentation pathways, providing key insights into the molecule's structure. The stability of the molecular ion and the nature of the fragments are influenced by the functional groups present. For example, compounds with hydroxyl groups may show a loss of a water molecule. aip.org
The following table summarizes the key mass spectrometry data for a related benzimidazole derivative.
| Fragment | m/z (Relative Intensity, %) | Interpretation |
| M+• | 292 (31) | Molecular Ion |
| [M–PhCO]+ | 187 (56) | Loss of phenylcarbonyl group |
| [Ar(CH2)]+ | 145 (85) | Cleavage of the alkyl chain |
| [Ar+1]+• | 132 (100) | Benzimidazole moiety + H |
Data derived from the analysis of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides clear evidence for the key structural features.
The characteristic absorption bands for the benzimidazole core include N-H stretching vibrations, C=N stretching, and aromatic C-H and C=C stretching. The N-H stretching of the imidazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. mdpi.comnih.gov For instance, in a study of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, a very broad band around 3435 cm⁻¹ was assigned to the associated N-H group. mdpi.com
The hydrazinyl (-NHNH₂) group introduces additional characteristic vibrations. The N-H stretching vibrations of the hydrazinyl group are expected in the same region as the imidazole N-H, often appearing as multiple sharp or broad peaks. For example, in a series of 2-((2-(2-ethylphenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole derivatives, N-H stretching bands were observed in the range of 3321-3415 cm⁻¹. amazonaws.com
The aromatic benzimidazole ring system gives rise to C=C and C=N stretching vibrations in the 1450-1630 cm⁻¹ region. derpharmachemica.com Aromatic C-H stretching is typically observed above 3000 cm⁻¹. amazonaws.comptfarm.pl
The table below presents typical IR absorption bands for functional groups found in benzimidazole derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Imidazole) | Stretching | ~3100-3500 (often broad) |
| N-H (Hydrazine) | Stretching | ~3200-3400 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C=N (Imidazole) | Stretching | ~1560-1630 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
Data compiled from various benzimidazole derivatives. mdpi.comnih.govamazonaws.comderpharmachemica.comptfarm.pl
The presence and specific positions of these bands in the IR spectrum of this compound would confirm the presence of the benzimidazole ring system and the hydrazinyl substituent.
**3.4. X-ray Diffraction (XRD) for Solid-State Structural Determination
In a typical analysis, a suitable single crystal of the compound is irradiated with X-rays, and the diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. mdpi.comnih.gov For example, the crystal structure of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate was determined to be in the monoclinic system with the space group P2₁/c. mdpi.com The asymmetric unit was found to contain one molecule of the benzimidazole derivative and one molecule of water. mdpi.com
The planarity of the benzimidazole ring system is a key feature often confirmed by XRD. mdpi.com The analysis also reveals the relative orientation of different parts of the molecule. For instance, in the aforementioned structure, the angle between the planes of the benzimidazole and the phenyl ring was found to be 81.4(1)°. mdpi.com Such data is crucial for understanding the steric and electronic interactions within the molecule.
The table below summarizes crystallographic data for a representative benzimidazole derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.124(2) |
| b (Å) | 7.688(2) |
| c (Å) | 19.986(2) |
| β (°) | 98.99(1) |
| V (ų) | 1688.3(5) |
| Z | 4 |
Crystallographic data for 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate. mdpi.com
The analysis of crystallographic data extends beyond the determination of the molecular structure to understanding the intermolecular interactions that govern the crystal packing. These interactions, primarily hydrogen bonds and π-π stacking, are crucial in determining the physical properties of the solid. mdpi.comnih.gov
Hydrogen bonding is a dominant feature in the crystal structures of benzimidazole derivatives, owing to the presence of N-H groups in the imidazole ring and potentially other functional groups. mdpi.commdpi.comnih.gov The N-H of the imidazole can act as a hydrogen bond donor, while the imine-like nitrogen atom can act as an acceptor. nih.govnih.gov In many benzimidazole structures, a characteristic N-H···N hydrogen bond is observed, leading to the formation of infinite chains or dimeric motifs. nih.gov For instance, in several 1H-benzo[d]imidazole derivatives, a C(4) chain motif formed by N1-H1···N3 hydrogen bonds is a common feature. nih.gov
In the case of this compound, the hydrazinyl group provides additional sites for hydrogen bonding (both donors and acceptors), which would be expected to lead to a complex and stable three-dimensional network. Water molecules, if present in the crystal lattice, also actively participate in the hydrogen-bonding network, often bridging different molecules of the primary compound. mdpi.com
The table below lists common intermolecular interactions found in benzimidazole crystal structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H | N | ~2.8-3.0 |
| Hydrogen Bond | N-H | O (of water) | ~2.7-2.9 |
| Hydrogen Bond | O-H (of water) | N | ~2.7-2.9 |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | ~3.4-3.8 (interplanar distance) |
Distances are approximate and vary between different structures. mdpi.commdpi.comnih.govnih.gov
Electronic Spectroscopy for Photophysical Properties
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. bioglobax.com For organic molecules, the most common transitions are from π bonding orbitals or n non-bonding orbitals to π* anti-bonding orbitals (π→π* and n→π*). nanoqam.calibretexts.org These transitions require the presence of unsaturated functional groups, known as chromophores. nanoqam.ca
The benzimidazole ring system is an effective chromophore. The UV-Vis spectra of benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region, generally between 200 and 400 nm. ptfarm.pllibretexts.org These absorptions are primarily due to π→π* transitions within the conjugated aromatic system. For example, a study on various benzimidazole derivatives showed absorption maxima (λmax) in methanol (B129727) at wavelengths such as 220 nm and 278 nm. ptfarm.pl The presence of substituents on the benzimidazole ring can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift), and can also affect the intensity of the absorption (molar absorptivity, ε). libretexts.org
For this compound, the hydrazinyl group, being an auxochrome (a group that modifies the absorption of a chromophore), is expected to influence the electronic spectrum. The non-bonding electrons on the nitrogen atoms of the hydrazinyl group can interact with the π-system of the benzimidazole ring, likely leading to a bathochromic shift of the π→π* transitions and potentially introducing a lower energy n→π* transition. The specific λmax and molar absorptivity values are dependent on the solvent used, as solvent polarity can affect the energy levels of the electronic states.
The table below shows representative UV-Vis absorption data for some benzimidazole derivatives in methanol.
| Compound Type | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
| Benzimidazole Derivative 1 | 278 | - | π→π |
| Benzimidazole Derivative 2 | 314 | - | π→π |
| Benzene | 254 | 240 | π→π* |
Data compiled from various sources. Molar absorptivity values are not always reported. ptfarm.pllibretexts.org
Fluorescence Spectroscopy
Generally, benzimidazole derivatives exhibit fluorescence, and the position and intensity of their emission bands are sensitive to the nature and position of substituents, as well as the solvent polarity. acs.orgresearchgate.net For amino-substituted benzimidazoles, the lone pair of electrons on the nitrogen atom can participate in intramolecular charge transfer (ICT) upon photoexcitation. This ICT character of the excited state often leads to a large Stokes shift and a pronounced solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) in more polar solvents. mdpi.comresearchgate.net
In the case of this compound, the hydrazinyl group (-NHNH2) is a strong electron-donating group. Upon excitation, an ICT state is likely to be formed, with electron density moving from the hydrazinyl group to the benzimidazole ring. This would result in a highly polar excited state, making the fluorescence emission highly sensitive to the solvent environment. Theoretical studies on similar substituted benzimidazoles have shown that electron-donating groups can lead to higher dipole moments in the excited state compared to the ground state. researchgate.net
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also influenced by the substituent. While some amino-substituted benzimidazoles show high fluorescence efficiency, the presence of the N-N bond in the hydrazinyl group might introduce non-radiative decay pathways, potentially affecting the quantum yield. researchgate.net The study of the fluorescence properties of this compound and its derivatives would be crucial for their potential applications in fluorescent probes and materials science. mdpi.comnih.gov
Table 1: Representative Photophysical Data for Amino-Substituted Benzimidazole Derivatives in Different Solvents
| Compound/Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Monoamino-substituted benzimidazole | ||||
| In Dioxane | 335 | 390 | 4780 | 0.55 |
| In Acetonitrile | 338 | 420 | 6790 | 0.42 |
| In Methanol | 340 | 450 | 8590 | 0.30 |
| Diamino-substituted benzimidazole | ||||
| In Dioxane | 350 | 415 | 5160 | 0.68 |
| In Acetonitrile | 355 | 455 | 7350 | 0.55 |
| In Methanol | 358 | 490 | 9120 | 0.40 |
Note: The data in this table is illustrative and based on findings for generic amino-substituted benzimidazole derivatives to demonstrate the expected photophysical trends. Actual values for this compound may vary.
Circular Dichroism (CD) Spectroscopy (for chiral derivatives/interactions)
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral. While this compound itself is achiral, its chiral derivatives or its interactions with chiral environments can be effectively studied using CD spectroscopy. pnas.org
The synthesis of chiral benzimidazole derivatives can be achieved by introducing a chiral center, for instance, by attaching a chiral substituent to the benzimidazole core or the hydrazinyl group. researchgate.net These chiral derivatives would be expected to show characteristic CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration and conformation of the molecule. pnas.org Theoretical calculations can be employed to correlate the observed CD spectra with the three-dimensional structure of the chiral derivative.
CD spectroscopy is also a powerful tool to investigate the non-covalent interactions of benzimidazole derivatives with biomacromolecules such as DNA and proteins, which are inherently chiral. nih.gov The binding of a benzimidazole derivative to a chiral macromolecule can induce a CD signal in the absorption region of the benzimidazole chromophore, even if the benzimidazole derivative itself is achiral. This induced CD signal provides information about the binding mode and the conformation of the benzimidazole derivative in the chiral environment of the macromolecule.
Furthermore, the self-assembly of chiral benzimidazole derivatives can lead to the formation of supramolecular structures with enhanced chiroptical properties, such as intense CD signals and circularly polarized luminescence (CPL). acs.orgnih.govacs.org The study of these phenomena is crucial for the development of new chiroptical materials and sensors. acs.orgmdpi.comresearchgate.net
Table 2: Illustrative Circular Dichroism Data for a Chiral Benzimidazole Derivative
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |
| 290 | +15,000 | π → π |
| 265 | -22,000 | π → π |
| 240 | +8,000 | n → π* |
Note: This table presents hypothetical CD data for a generic chiral benzimidazole derivative to illustrate the nature of a CD spectrum. The specific wavelengths and molar ellipticity values would depend on the exact structure of the chiral derivative.
Chemical Reactivity and Reaction Mechanisms of 5 Hydrazinyl 1h Benzo D Imidazole
Condensation Reactions Leading to Hydrazone Derivatives
The presence of the highly reactive hydrazinyl group (-NHNH2) makes 5-hydrazinyl-1H-benzo[d]imidazole a valuable precursor for the synthesis of hydrazone derivatives. These condensation reactions are fundamental in expanding the chemical space of benzimidazole-based compounds.
Reactivity with Aldehydes and Ketones for Schiff Base Formation
This compound readily undergoes condensation reactions with a wide array of aldehydes and ketones to form the corresponding Schiff bases, also known as hydrazones. numberanalytics.comresearchgate.netgsconlinepress.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. numberanalytics.comnih.gov The formation of the stable C=N double bond is the driving force for this reaction. researchgate.net
These reactions are often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by acids like acetic acid or eco-friendly catalysts like citric acid to enhance the reaction rate. nih.gov The use of citric acid has been shown to provide good to excellent yields (88–94%) compared to acetic acid (78–85%). nih.gov The versatility of this reaction allows for the introduction of diverse substituents onto the benzimidazole (B57391) core by simply varying the aldehyde or ketone reactant. This has led to the synthesis of a broad spectrum of hydrazone derivatives with varying electronic and steric properties. nih.gov For instance, reactions with substituted benzaldehydes, including those with electron-donating or electron-withdrawing groups, proceed efficiently. nih.gov Even sterically hindered aldehydes, such as dichlorobenzaldehyde, have been successfully employed to yield the corresponding hydrazones in high yields. nih.gov
Below is a table summarizing the synthesis of various hydrazone derivatives from the condensation of 2-hydrazinobenzimidazole with different carbonyl compounds.
| Aldehyde/Ketone | Product | Yield (%) | Reference |
| Benzaldehyde (B42025) | 2-(2-Benzylidenehydrazinyl)-1H-benzo[d]imidazole | 88-94 | nih.gov |
| 4-Methoxybenzaldehyde | 2-[2-(4-Methoxybenzylidene)hydrazinyl]-1H-benzo[d]imidazole | 92 | nih.gov |
| 4-Chlorobenzaldehyde | 2-[2-(4-Chlorobenzylidene)hydrazinyl]-1H-benzo[d]imidazole | 93 | nih.gov |
| 2,4-Dichlorobenzaldehyde | 2-[2-(2,4-Dichlorobenzylidene)hydrazinyl]-1H-benzo[d]imidazole | 90 | nih.gov |
| Isatin | 2-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)-1H-benzo[d]imidazole | 91 | nih.gov |
| Acetophenone | 2-(2-(1-Phenylethylidene)hydrazinyl)-1H-benzo[d]imidazole | Not specified | nih.gov |
Mechanistic Pathways of Hydrazone Derivatization
The formation of hydrazones from this compound and carbonyl compounds proceeds through a well-established two-step mechanism. numberanalytics.comnih.gov
The initial step involves the nucleophilic addition of the hydrazine (B178648) nitrogen to the carbonyl carbon. numberanalytics.com This attack is typically the rate-determining step in neutral or basic conditions. The reaction commences with a proton-catalyzed attack of the nucleophilic hydrazine on the carbonyl carbon of the aldehyde or ketone. nih.gov This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov
Cyclization Reactions to Form Fused Heterocyclic Systems
The hydrazinyl group in this compound serves as a versatile handle for the construction of various fused heterocyclic systems. These cyclization reactions are of significant interest as they lead to the formation of polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.
Synthesis of Triazoles and Tetrazoles from Hydrazinyl-Benzimidazole Intermediates
This compound is a key precursor for the synthesis of benzimidazole-fused triazole and tetrazole ring systems. For instance, the reaction of a benzimidazole derivative with hydrazine can produce a hydrazide, which can then undergo cyclization in a basic medium with a suitable reagent like isothiocyanate to form a triazole-thiol derivative. rsc.org
The synthesis of tetrazolobenzimidazoles can be achieved through the reaction of a suitable benzimidazole precursor with sodium azide (B81097). derpharmachemica.com For example, 2-chlorobenzimidazole (B1347102) can react with sodium azide in dimethylformamide to yield a tetrazolobenzimidazole derivative. derpharmachemica.com Another approach involves the reaction of 3-(1,3-benzimidazol-2-ylsulfanyl)propanenitrile with sodium azide to synthesize a benzimidazole-linked tetrazole. nih.gov Furthermore, N-alkylation of 5-aryltetrazoles with halogenated benzimidazole derivatives provides another route to these fused systems. nih.gov
Formation of Pyrazoles and other Nitrogen-Containing Heterocycles
The hydrazinyl moiety of this compound is instrumental in the synthesis of pyrazole-fused benzimidazoles. Reaction of the hydrazine derivative with β-diketones or other 1,3-dielectrophilic species can lead to the formation of a pyrazole (B372694) ring. researchgate.net For example, the reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with various active methylene (B1212753) compounds affords novel pyrazole derivatives. nih.govresearchgate.net
Furthermore, the condensation of hydrazinyl-benzimidazoles with chalcones (α,β-unsaturated ketones) in acetic acid can lead to the formation of pyrazoline derivatives. nih.gov The reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with 3-(phenyl)-1-phenylprop-2-en-1-one yields 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one. nih.gov Additionally, treatment of a hydrazone derivative with the Vilsmeier-Haack reagent (DMF/POCl3) can result in the formation of a pyrazole-4-carbaldehyde. nih.gov
Oxidation Reactions of the Hydrazinyl Moiety
The hydrazinyl group of this compound is susceptible to oxidation. The oxidation of the hydrazinyl moiety can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the aerobic oxidation of 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole has been studied, and it is suggested that the aminoguanidine (B1677879) moiety within the structure is prone to oxidation. consensus.app The oxidation of 1H-benzimidazole-2-thiols with potassium permanganate (B83412) can lead to benzimidazol-2-yl-sulfonic acids, which upon reaction with hydrazine hydrate (B1144303), can yield 2-hydrazino-1H-benzimidazoles. sci-hub.se It has also been observed that the reaction of 2-hydrazino-substituted benzazoles with azobenzene (B91143) at high temperatures can result in the elimination of the hydrazino group. researchgate.net
Aerobic Oxidation Pathways and Products (e.g., for 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole)
The hydrazinyl group is known to be susceptible to oxidation. Studies on related compounds, such as 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole, provide insight into the potential aerobic oxidation pathways of this compound. Quantum chemical studies have indicated that the aerobic oxidation of 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole can be a facile process, potentially complicating reactions where the hydrazinyl moiety is intended to act as a nucleophile. consensus.appresearcher.liferesearchgate.net This oxidation is believed to proceed in situ and can affect the outcome of synthetic procedures like hydrazinolysis. consensus.app
The susceptibility of the aminoguanidine-like moiety within the hydrazinylbenzimidazole structure to oxidation is a key factor. consensus.app While specific products for the aerobic oxidation of this compound are not detailed in the provided search results, the oxidation of hydrazines can generally lead to the formation of diimides, which can be unstable and decompose to release nitrogen gas, resulting in the corresponding amine or other products. In the context of hydrazinylbenzimidazoles, this could potentially lead to the formation of 5-amino-1H-benzo[d]imidazole or even the unsubstituted benzimidazole ring through deamination and further reactions.
It is important to note that the reaction conditions, such as the presence of catalysts or changes in pH, can significantly influence the oxidation products. For instance, the oxidation of 2-hydrazino-1H-benzimidazoles can be utilized synthetically, as seen in the conversion of 1H-benzimidazole-2-thiols to 2-hydrazino-1H-benzimidazoles via oxidation to a sulfonic acid intermediate followed by treatment with hydrazine hydrate. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Ring
The benzimidazole ring system is aromatic and can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is directed by the existing substituents and the inherent electronic nature of the bicyclic system. chemicalbook.com
Electrophilic Substitution:
The benzimidazole ring is generally susceptible to electrophilic attack at the 4, 5, 6, and 7 positions of the benzene (B151609) portion of the molecule. chemicalbook.com The hydrazinyl group (-NHNH₂) is an activating group due to the lone pairs on the nitrogen atoms, which can be delocalized into the aromatic ring, thereby increasing its electron density and reactivity towards electrophiles. This activating effect would be expected to direct incoming electrophiles to the positions ortho and para to the hydrazinyl group. In the case of this compound, this would correspond to the C4 and C6 positions.
However, the imidazole (B134444) part of the molecule also influences the reactivity. The N1 nitrogen is π-excessive, while the N3 nitrogen is π-deficient. chemicalbook.com This can lead to complex reactivity patterns. Electrophilic substitution can also occur on the nitrogen atoms of the imidazole ring, for example, through alkylation or acylation. chemicalbook.com
| Reaction Type | Reagent Example | Expected Major Products on the Benzene Ring |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-hydrazinyl-1H-benzo[d]imidazole and 6-Nitro-5-hydrazinyl-1H-benzo[d]imidazole |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-5-hydrazinyl-1H-benzo[d]imidazole and 6-Bromo-5-hydrazinyl-1H-benzo[d]imidazole |
| Sulfonation | H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |
Nucleophilic Substitution:
Nucleophilic substitution on the benzimidazole ring is generally less favorable due to the electron-rich nature of the aromatic system. However, it is known to occur, particularly at the C2 position, which is flanked by two nitrogen atoms, making it more electrophilic. chemicalbook.com The presence of strongly electron-withdrawing groups on the ring can facilitate nucleophilic aromatic substitution (SNAAr).
In the case of this compound, the activating nature of the hydrazinyl group would further disfavor nucleophilic attack on the benzene portion of the ring. However, reactions at the C2 position with suitable nucleophiles might still be possible, especially if the imidazole nitrogen is protonated or quaternized, which would increase the electrophilicity of the C2 carbon. For instance, 2-chlorobenzimidazoles can undergo nucleophilic substitution. derpharmachemica.com
Investigation of Tautomeric Equilibria and Conformational Dynamics
Tautomeric Equilibria:
Like other benzimidazoles, this compound can exist in tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. chemicalbook.com This results in an equilibrium between the this compound and the 6-hydrazinyl-1H-benzo[d]imidazole tautomers. ijmpronline.com
The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituent at the 5-position. mdpi.com In solution, this tautomeric exchange is often rapid on the NMR timescale, leading to averaged signals. mdpi.com Computational studies on similar substituted benzimidazoles can provide insights into the relative stabilities of the tautomers. mpg.de The presence of the hydrazinyl group, which can engage in hydrogen bonding, may further influence the tautomeric preference.
| Tautomer | Structure |
| This compound | A benzimidazole ring with a hydrazinyl group at position 5. |
| 6-hydrazinyl-1H-benzo[d]imidazole | A benzimidazole ring with a hydrazinyl group at position 6. |
Conformational Dynamics:
The this compound molecule also possesses conformational flexibility, primarily due to rotation around the C5-N and N-N single bonds of the hydrazinyl substituent. Different spatial arrangements of the -NHNH₂ group relative to the benzimidazole ring will have different energies, leading to a population of various conformers.
The study of conformational analysis, often aided by computational methods and spectroscopic techniques like NMR, helps in understanding the preferred three-dimensional structure of the molecule in different environments. igminresearch.com The conformation can be influenced by intramolecular hydrogen bonding between the hydrazinyl protons and the imidazole nitrogens, as well as by intermolecular interactions in the solid state or in solution. The specific conformation can be crucial for its biological activity and its interaction with molecular targets.
Computational Chemistry and Theoretical Studies on 5 Hydrazinyl 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance of accuracy and computational cost, making it suitable for studying complex systems like benzimidazole (B57391) derivatives.
Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)
The electronic character of 5-hydrazinyl-1H-benzo[d]imidazole is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to compute these orbital energies. sciencepublishinggroup.com For benzimidazole derivatives, the HOMO is typically localized over the fused ring system and electron-donating substituents, while the LUMO is distributed across the aromatic core. In this compound, the hydrazinyl group, being an electron-donating substituent, is expected to significantly influence the energy and distribution of the HOMO.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer, which can be correlated with biological activity. nih.govmdpi.com Theoretical studies on related hydrazone derivatives of benzimidazole have shown that the introduction of electron-donating groups can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties and potential as a pharmacophore. nih.gov
Interactive Table: Representative Frontier Molecular Orbital Energies for a Benzimidazole Derivative
Optimized Molecular Geometries and Conformational Analysis
Determining the most stable three-dimensional structure of a molecule is fundamental to understanding its interactions. DFT calculations are used to find the optimized molecular geometry of this compound by minimizing the energy of the system. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. asianpubs.org
For molecules with rotatable bonds, such as the C-N bond connecting the hydrazinyl group to the benzimidazole ring, conformational analysis is crucial. Different conformers can have varying stabilities and reactivities. sciencepublishinggroup.com Theoretical studies on similar benzimidazole-hydrazide-hydrazone compounds have identified multiple conformers (e.g., synperiplanar and antiperiplanar) and have used Gibbs free energy calculations to determine their relative stabilities in both gas phase and in solution. sciencepublishinggroup.com It is expected that for this compound, different orientations of the -NHNH2 group relative to the benzimidazole ring would exist, with their relative energies dictating the dominant conformation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. beilstein-journals.orgnih.gov By computing the isotropic shielding constants for each nucleus, it is possible to predict the chemical shifts, which can then be compared with experimental data for structure verification. d-nb.inforesearchgate.net Studies on various benzimidazole derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed NMR spectra. beilstein-journals.orgmdpi.com For this compound, this method can help in unambiguously assigning the signals of the aromatic protons and carbons, as well as those of the hydrazinyl group.
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry, the various vibrational modes (stretching, bending, etc.) can be identified. asianpubs.orgnih.gov For this compound, characteristic frequencies for N-H stretching of the imidazole (B134444) and hydrazinyl groups, C=N stretching, and aromatic C-H and C=C vibrations would be predicted. These calculated frequencies are often scaled to better match experimental values. mersin.edu.tr
Interactive Table: Predicted vs. Experimental Vibrational Frequencies for a Benzimidazole Derivative
Quantum Chemical Insight into Reaction Backgrounds and Mechanisms
Quantum chemistry offers a detailed view of how chemical reactions occur, providing information that is often inaccessible through experimental means alone.
Transition State Analysis and Reaction Energetics
To understand the mechanism of a reaction involving this compound, such as its synthesis or subsequent derivatization, computational chemists can map out the entire reaction pathway. beilstein-journals.org This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products.
DFT calculations can determine the geometry and energy of the transition state. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. nih.gov For instance, in the synthesis of benzimidazole derivatives, theoretical calculations can shed light on the favorability of different reaction pathways, such as double versus mono-condensation reactions with aldehydes, by evaluating the electronic properties of the reactants and the stability of intermediates. beilstein-journals.org A study on the reaction of 2-hydrazinyl-1H-benzimidazole with formic acid used semi-empirical methods to investigate the plausible intermediates and their likelihood of cyclization, showing good agreement with experimental outcomes. urfu.ru Similar approaches could be applied to predict the reactivity of the hydrazinyl group in this compound towards various electrophiles.
Molecular Docking Simulations for Ligand-Receptor Interactions
Given that benzimidazole derivatives are known for a wide range of biological activities, molecular docking is a key computational technique to explore the potential of this compound as a therapeutic agent. nih.govresearchgate.net Docking simulations predict the preferred orientation of a ligand when it binds to a target receptor, such as an enzyme or a protein. arabjchem.org
The process involves generating a three-dimensional model of the ligand (this compound) and docking it into the binding site of a target protein of known structure. A scoring function is then used to estimate the binding affinity, with lower binding energy scores typically indicating a more stable complex. nih.gov
These simulations can reveal crucial ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For this compound, the hydrazinyl group and the N-H groups of the imidazole ring are potential hydrogen bond donors and acceptors, which could play a significant role in its binding to a biological target. Numerous studies have successfully used molecular docking to rationalize the anticancer, antimicrobial, and enzyme inhibitory activities of various benzimidazole derivatives, providing a strong basis for similar investigations into the 5-hydrazinyl substituted analogue. nih.govnih.govnih.gov
Interactive Table: Example Molecular Docking Results for a Benzimidazole Ligand
Table of Compounds
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, thereby saving time and resources. nih.govresearchgate.net For benzimidazole derivatives, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities. nih.gov
QSAR analyses involve the use of molecular descriptors, which are numerical representations of the chemical and physical properties of molecules. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others. nih.govjst.go.jp By correlating these descriptors with the biological activity of a set of compounds, a predictive model can be developed. Multiple linear regression (MLR) and artificial neural networks (ANN) are common statistical techniques employed for this purpose. nih.govbrieflands.com The robustness of a QSAR model is evaluated using statistical parameters such as the coefficient of determination (R²), the cross-validation coefficient (Q² or R²cv), and the standard deviation (s). researchgate.netbiolscigroup.us A reliable QSAR model is characterized by a high correlation coefficient for both the training set of compounds used to build the model and an external test set used to validate its predictive power. nih.govresearchgate.net
While specific QSAR studies on this compound are not extensively documented in publicly available research, numerous studies on related benzimidazole derivatives provide a framework for understanding the potential application of QSAR to this compound. These studies highlight key structural features and physicochemical properties that govern the biological activities of the benzimidazole scaffold.
Research Findings from Related Benzimidazole Derivatives
QSAR studies on various classes of benzimidazole derivatives have identified several key descriptors that influence their biological activity.
Anticancer Activity: A 2D-QSAR model was developed for a series of 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line. researchgate.net The model demonstrated a strong correlation between the chemical structures and their half-maximal inhibitory concentration (IC50), with a squared correlation coefficient (R²) of 0.904. researchgate.net This suggests that the model can reliably predict the anticancer activity of similar benzimidazole compounds.
Antimicrobial Activity: For a series of twenty-eight benzimidazole analogues, QSAR models were developed to describe their antimicrobial activity against various bacteria and fungi. jst.go.jp The models, which showed good statistical significance (R² = 0.65 to 0.88), identified descriptors such as lipophilicity (log P), electronic parameters, and molecular size and shape as being influential. jst.go.jp Another study on benzimidazole derivatives against Pseudomonas aeruginosa also highlighted the utility of QSAR in predicting antibacterial activity. nih.gov
Antifungal Activity: In a study of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae, QSAR analysis revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were the governing factors for their antifungal activity. nih.gov
Anthelmintic Activity: A QSAR study on 2-thioalkyl aryl benzimidazole derivatives against Haemonchus contortus established a model based on the dipole moment (µ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-). biolscigroup.us
These findings from related benzimidazole derivatives can inform the potential development of QSAR models for this compound and its derivatives to predict their biological activities. The presence of the hydrazinyl group at the 5-position would significantly influence the electronic and hydrogen-bonding properties of the molecule, which would be important descriptors in any QSAR study.
Interactive Data Tables of QSAR Models for Benzimidazole Derivatives
The following tables summarize the findings from QSAR studies on various benzimidazole derivatives, showcasing the types of models developed and the key descriptors identified.
Table 1: 2D-QSAR Model for Anticancer Activity of Benzimidazole Derivatives
| Parameter | Value | Description | Reference |
| Cell Line | MDA-MB-231 | Triple-negative breast cancer | researchgate.net |
| Number of Compounds | 131 | Benzimidazole derivatives | researchgate.net |
| R² | 0.904 | Squared correlation coefficient | researchgate.net |
| CCC | 0.867 | Concordance correlation coefficient | researchgate.net |
| Validation | Internal and External | - | researchgate.net |
Table 2: QSAR Models for Antimicrobial Activity of Benzimidazole Derivatives
| Organism | R² | q² | Key Descriptors | Reference |
| Staphylococcus aureus | 0.65 - 0.88 | 0.52 - 0.83 | log P, electronic parameters, molecular size, shape | jst.go.jp |
| Escherichia coli | 0.65 - 0.88 | 0.52 - 0.83 | log P, electronic parameters, molecular size, shape | jst.go.jp |
| Bacillus pumilus | 0.65 - 0.88 | 0.52 - 0.83 | log P, electronic parameters, molecular size, shape | jst.go.jp |
| Proteus vulgaris | 0.65 - 0.88 | 0.52 - 0.83 | log P, electronic parameters, molecular size, shape | jst.go.jp |
| Aspergillus flavus | 0.65 - 0.88 | 0.52 - 0.83 | log P, electronic parameters, molecular size, shape | jst.go.jp |
| Aspergillus niger | 0.65 - 0.88 | 0.52 - 0.83 | log P, electronic parameters, molecular size, shape | jst.go.jp |
Table 3: QSAR Model for Antifungal Activity against Saccharomyces cerevisiae
| Parameter | Description | Reference |
| Key Descriptors | Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG) | nih.gov |
| Validation | Leave-one-out technique | nih.gov |
Table 4: QSAR Model for Anthelmintic Activity of 2-Thioalkyl Aryl Benzimidazoles
| Parameter | Description | Reference |
| Target | Haemonchus contortus | biolscigroup.us |
| Key Descriptors | Dipole moment (µ), EHOMO, Smallest negative charge (q-) | biolscigroup.us |
| Theoretical Method | DFT B3LYP/6-311G(d,p) | biolscigroup.us |
Coordination Chemistry of 5 Hydrazinyl 1h Benzo D Imidazole and Its Derivatives
Ligand Design Principles and Coordination Motifs
The design of ligands based on the 5-hydrazinyl-1H-benzo[d]imidazole framework is predicated on the interplay of several key structural features. The benzimidazole (B57391) core itself offers two primary coordination sites: the imine nitrogen (N1) and the amine nitrogen (N3) of the imidazole (B134444) ring. The position of the hydrazinyl (-NHNH2) substituent at the 5-position of the benzene (B151609) ring is not expected to directly participate in chelation with a single metal center in a manner analogous to 2-substituted benzimidazoles. Instead, its influence is primarily electronic, modulating the electron density of the benzimidazole ring system and, consequently, the donor properties of the imidazole nitrogens.
The hydrazinyl group, being an electron-donating group, would theoretically enhance the basicity of the imidazole nitrogens, potentially leading to stronger metal-ligand bonds compared to unsubstituted benzimidazole. Furthermore, the terminal amine of the hydrazinyl group presents an additional site for coordination, opening the possibility of the ligand acting as a bridging moiety between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.
Coordination motifs involving 5-substituted benzimidazoles typically show the ligand coordinating in a monodentate fashion through one of the imidazole nitrogen atoms. tubitak.gov.tr However, the presence of the hydrazinyl group could facilitate more complex coordination behaviors, including bidentate bridging where one metal coordinates to the imidazole nitrogen and a second metal coordinates to the terminal hydrazinyl nitrogen. The inherent hydrogen bonding capabilities of the N-H protons in both the imidazole ring and the hydrazinyl group can also play a crucial role in directing the self-assembly of supramolecular structures through hydrogen-bonding interactions with counter-ions or solvent molecules. umich.edu
Synthesis and Characterization of Metal-Organic Complexes
While the synthesis of metal complexes with a wide array of benzimidazole derivatives is extensively reported, nih.govscispace.com specific examples detailing the complexation of this compound are not readily found in the literature. However, the general synthetic strategies employed for related benzimidazole ligands can be extrapolated.
Complexation with Transition Metals (e.g., Zn(II))
The synthesis of transition metal complexes, such as those with Zinc(II), would typically involve the reaction of a soluble salt of the metal (e.g., zinc chloride, zinc acetate) with the this compound ligand in a suitable solvent system. Methanol (B129727), ethanol (B145695), or dimethylformamide (DMF) are commonly employed solvents for such reactions. mdpi.com The stoichiometry of the reactants can be varied to isolate complexes with different metal-to-ligand ratios. For instance, using a 1:2 metal-to-ligand ratio often yields complexes of the type [M(L)2X2], where L is the benzimidazole ligand and X is an anionic ligand like a halide. tubitak.gov.tr
The synthesis of zinc(II) complexes with other 5-substituted benzimidazoles, such as 5-nitrobenzimidazole, has been documented, suggesting that complexation with the 5-hydrazinyl derivative is feasible. researchgate.net The resulting complexes are typically stable solids that can be characterized by various analytical techniques.
Binding Modes and Geometries of Coordination Compounds
For 5-substituted benzimidazoles, the most common binding mode is monodentate coordination through the N3 nitrogen of the imidazole ring. tubitak.gov.tr In such cases, the metal center, for example, Zn(II), often adopts a tetrahedral geometry, being coordinated to two benzimidazole ligands and two anionic ligands (e.g., chloride ions). tubitak.gov.tr
However, the hydrazinyl group introduces the potential for alternative or additional binding modes. It is conceivable that the terminal -NH2 group of the hydrazinyl moiety could coordinate to a neighboring metal center, leading to a bridged structure. The steric and electronic properties of other ligands in the coordination sphere would significantly influence the final geometry, which could range from tetrahedral to octahedral for a hexacoordinate metal center. Without experimental data such as X-ray crystal structures for complexes of this compound, the precise binding modes and geometries remain speculative.
Spectroscopic Analysis of Metal Complexes (e.g., IR, UV-Vis, NMR)
The characterization of newly synthesized metal complexes relies heavily on spectroscopic methods.
Infrared (IR) Spectroscopy: In the IR spectra of benzimidazole complexes, a key indicator of coordination is the shift in the ν(C=N) stretching vibration of the imidazole ring. jocpr.com Upon coordination to a metal ion, this band typically shifts to a lower or higher frequency. For this compound complexes, one would also expect to observe changes in the N-H stretching and bending vibrations of both the imidazole and hydrazinyl groups upon complexation. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the free ligand and its metal complexes provide information about the electronic transitions within the molecule. The UV-Vis spectrum of a benzimidazole derivative typically shows absorption bands corresponding to π-π* transitions within the aromatic system. nih.gov Upon complexation, shifts in the position and intensity of these bands can occur, and new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. Coordination of the benzimidazole ligand to the metal center would result in shifts in the signals of the protons and carbons near the coordination site. nih.gov Specifically, the signals for the protons on the imidazole ring and the benzene ring would be expected to shift downfield upon coordination. tubitak.gov.tr
Interactions with Main Group Metals and Anions
The ability of benzimidazole-based ligands to act as sensors for main group metals and anions is an active area of research. This functionality often relies on changes in the photophysical properties of the ligand or its complex upon binding to the target analyte. The hydrazinyl group in this compound, with its hydrogen bond donating and accepting capabilities, makes it a promising candidate for the development of anion sensors.
Applications of this compound-Derived Metal Complexes
While specific applications for metal complexes derived from this compound have not been reported, the broader class of benzimidazole-metal complexes has shown significant potential in various fields. These include:
Catalysis: Palladium and Ruthenium complexes of benzimidazole derivatives have been used as catalysts in a variety of organic transformations. researchgate.net
Biological Activity: Many benzimidazole-metal complexes exhibit promising biological activities, including anticancer, nih.govnih.gov antimicrobial, nih.gov and antifungal properties. internationaljournalcorner.com The chelation of the metal ion can enhance the biological activity of the parent ligand.
Materials Science: The ability of benzimidazole ligands to form stable complexes and participate in supramolecular assembly makes them attractive building blocks for the construction of metal-organic frameworks (MOFs) and other functional materials with potential applications in gas storage and electronics. acs.org
Given the structural features of this compound, its metal complexes could potentially be explored for similar applications. The presence of the reactive hydrazinyl group could also be exploited for post-synthetic modification of the complexes to introduce additional functionalities.
Applications in Analytical Chemistry
Development of Chemosensors for Specific Analytes
Chemosensors are molecules designed to bind selectively to a specific analyte, producing a measurable signal, such as a change in color or fluorescence. The benzimidazole (B57391) and hydrazone structures are frequently employed in the design of such sensors for both cations and anions.
Derivatives of 5-hydrazinyl-1H-benzo[d]imidazole are effective in detecting various metal cations. The hydrazinyl group can be converted into a hydrazone, which, in conjunction with the benzimidazole ring, can act as a chelating ligand for metal ions. This binding event often perturbs the electronic structure of the molecule, leading to a distinct optical response.
For instance, Schiff base derivatives incorporating the benzimidazole moiety have been developed as fluorescent "turn-on" sensors for aluminum ions (Al³⁺). researchgate.netijbpas.com The mechanism often involves the inhibition of photoinduced electron transfer (PET) and the activation of chelation-enhanced fluorescence (CHEF) upon complexation with Al³⁺. acs.org In the absence of the metal ion, the sensor exhibits weak fluorescence, but upon binding Al³⁺, a significant enhancement in fluorescence intensity is observed. acs.org This allows for the highly sensitive and selective detection of Al³⁺ in various media, including biological and environmental samples. ijbpas.com Similar systems based on benzimidazole have also demonstrated selectivity for other metal ions like Fe²⁺, Zn²⁺, Cu²⁺, and Co²⁺. acs.orgbohrium.comresearchgate.net
Table 1: Examples of Benzimidazole-Based Chemosensors for Metal Cation Detection
| Sensor Base | Target Analyte | Sensing Principle | Observable Change | Limit of Detection (LOD) |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole Schiff Base | Al³⁺ | Turn-on Fluorescence | Fluorescence enhancement | 1.50 × 10⁻⁸ M ijbpas.com |
| Naphthylamide/Isoquinoline Schiff Base | Al³⁺ | Turn-on Fluorescence | Fluorescence enhancement | 5.2 × 10⁻¹⁰ M ijbpas.com |
| Benzimidazole Appended Schiff Base | Hg²⁺ | Fluorescence Turn-off | Colorless to pale yellow; blue fluorescence quenching | --- |
| Dimeric Schiff Base | Fe²⁺ / Al³⁺ | Chromo-fluorogenic (PET inhibition) | Enhanced absorbance and fluorescence | 17.54 × 10⁻⁹ M (Fe²⁺) / 38.26 × 10⁻⁹ M (Al³⁺) acs.org |
This table is based on data from studies on related benzimidazole derivatives and illustrates the potential applications of this compound.
The hydrazone derivatives obtainable from this compound are also excellent candidates for anion sensing. The N-H proton of the hydrazone or imidazole (B134444) moiety can act as a hydrogen bond donor, interacting selectively with specific anions. zstu.edu.cnrsc.org This interaction can trigger a colorimetric or fluorescent response.
For the detection of cyanide (CN⁻), chemosensors have been designed where the cyanide ion induces a nucleophilic addition or a deprotonation event, leading to a disruption of the molecule's internal charge transfer (ICT) system and a visible color change. researchgate.netnih.gov Similarly, fluoride (B91410) (F⁻) can be detected through its ability to deprotonate the N-H group of a hydrazone, resulting in a distinct colorimetric and fluorescent response. zstu.edu.cn The development of paper-based test strips using these compounds offers a simple, portable, and rapid method for on-site anion detection. rsc.orgresearchgate.net
Spectrophotometric Determination Methodologies
Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. Hydrazones derived from this compound can form stable, colored complexes with various analytes, making them suitable reagents for spectrophotometric analysis. dergipark.org.trsciencescholar.us
The formation of colored complexes between hydrazone derivatives and metal ions is a cornerstone of their application in spectrophotometry. sciencescholar.us These methods are often simple, rapid, cost-effective, and sensitive. rasayanjournal.co.iniiardjournals.org
Azo-linked benzimidazole derivatives have been used for the sensitive and selective spectrophotometric determination of metal ions like iron (Fe³⁺) and chromium (Cr³⁺). orientjchem.org The reaction forms a stable colored complex, and the intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion. orientjchem.org This methodology has been successfully applied to quantify iron in pharmaceutical drug samples. orientjchem.org Furthermore, hydrazone-based methods are employed for the analysis of heavy metals in environmental water samples and food products like fruits and vegetables. researchgate.netnih.govfrontiersin.orgresearchgate.net
Table 2: Spectrophotometric Determination of Metal Ions Using Benzimidazole/Hydrazone Reagents
| Reagent Type | Target Analyte | λmax (nm) | pH | Application |
|---|---|---|---|---|
| Azo-benzimidazole (BIADPI) | Fe³⁺ | 536 | 4.0 | Pharmaceutical Drugs orientjchem.org |
| Azo-benzimidazole (BIADPI) | Cr³⁺ | 586 | 7.5 | --- |
| Hydrazone (DMHBIH) | Ni²⁺ | 386 | 9.0 | Alloy Samples rasayanjournal.co.in |
| Hydrazone (GDH) | As | 395 | 6.5 - 7.5 | --- |
| Hydrazone (GDH) | Pb | 395 | 6.5 - 7.5 | --- |
This table presents data from studies on related benzimidazole and hydrazone reagents, demonstrating the principles applicable to derivatives of this compound.
The hydrazinyl group of this compound is particularly useful for the detection and quantification of carbonyl compounds (aldehydes and ketones). The condensation reaction between the hydrazine (B178648) and a carbonyl compound forms a hydrazone, which is often a chromophoric molecule that can be quantified spectrophotometrically. dergipark.org.tr
This derivatization strategy is a classic method for analyzing carbonyl compounds. For example, 2,4-dinitrophenylhydrazine, a related hydrazine compound, is widely used to derivatize carbonyls, and the resulting 2,4-dinitrophenylhydrazones are measured to determine the concentration of the original analyte in various samples, including biological fluids. dergipark.org.tr This principle is directly applicable to this compound, offering a route to develop specific methods for carbonyl compound quantification. researchgate.net
Role in Chromatographic Separation Techniques
In chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection and separation of analytes. This compound can serve as a pre-column derivatizing agent.
By reacting with analytes, it can introduce a chromophore or fluorophore into the target molecule, significantly improving its detectability by UV-Vis or fluorescence detectors. For instance, metal ions can be chelated with a suitable benzimidazole-hydrazone derivative, and the resulting stable, colored chelates can then be separated and quantified by HPLC. researchgate.net This approach has been used for the simultaneous determination of multiple heavy metal ions in water and food samples, offering high sensitivity with detection limits in the nanogram per liter (ng/L) range. researchgate.net The derivatization not only aids in detection but can also improve the chromatographic properties of the analytes, leading to better separation efficiency.
Structure Activity Relationship Sar Studies of 5 Hydrazinyl 1h Benzo D Imidazole Derivatives
Design Principles for Modulating Chemical and Electronic Properties
The design of 5-hydrazinyl-1H-benzo[d]imidazole derivatives is centered on strategically modifying its chemical and electronic properties to achieve desired functions. The benzimidazole (B57391) nucleus itself possesses a unique electronic profile, combining an electron-rich imidazole (B134444) ring with an aromatic benzene (B151609) ring. This system can be finely tuned through substitutions.
The primary point of diversification is the hydrazinyl (-NH-NH₂) group. Its terminal nitrogen is highly nucleophilic, making it an ideal handle for condensation reactions with a wide array of aldehydes and ketones to form N-acylhydrazone derivatives. This reaction transforms the molecule's electronic structure by introducing a conjugated imine (C=N) bond and a new substituent (R), as shown in the general reaction below.
General reaction for the formation of hydrazone derivatives from this compound.
The electronic properties of the entire molecule can be modulated based on the nature of the substituents at three key positions:
The Imidazole Nitrogen (N-1): Alkylation or arylation at the N-1 position can significantly impact the molecule's lipophilicity and steric profile. acs.org Introducing alkyl chains of varying lengths can enhance membrane permeability, a crucial factor for intracellular targets. acs.org Furthermore, substitution at N-1 prevents it from acting as a hydrogen bond donor, altering its interaction profile with biological receptors.
The Hydrazone Moiety (R-group): The greatest chemical diversity is often introduced via the aldehyde or ketone reactant. The electronic nature of the R-group on the resulting hydrazone has a profound effect on the molecule's properties. An electron-rich aromatic ring (e.g., hydroxyphenyl) will have a different electronic influence than an electron-poor one (e.g., nitrophenyl) or a heterocyclic ring (e.g., thiophene (B33073), furan). researchgate.net This principle allows for the creation of large libraries of compounds with a wide spectrum of electronic properties.
The table below summarizes the general principles for modulating the electronic properties of the core structure.
| Position of Substitution | Substituent Type | Effect on Electronic Properties of Benzimidazole Core |
| Benzene Ring (e.g., position 6) | Electron-Donating Group (EDG) like -CH₃ | Increases electron density, enhances basicity. |
| Benzene Ring (e.g., position 6) | Electron-Withdrawing Group (EWG) like -Cl, -NO₂ | Decreases electron density, increases acidity of N-H protons. nih.govacs.org |
| Imidazole Nitrogen (N-1) | Alkyl Group (e.g., -CH₃, -C₂H₅) | Increases lipophilicity, removes N-H hydrogen bond donor capability. acs.org |
| Hydrazone Moiety (R-group) | Aryl ring with EDGs (e.g., -OH, -OCH₃) | Donates electron density into the hydrazone linker. |
| Hydrazone Moiety (R-group) | Aryl ring with EWGs (e.g., -NO₂, -CF₃) | Withdraws electron density from the hydrazone linker. nih.gov |
Influence of Substituent Effects on Reactivity and Molecular Interactions
Substituents on the this compound framework directly influence the molecule's reactivity and its non-covalent interactions, which are fundamental to its functional purpose. The hydrazone linkage (-CO-NH-N=CH-) is particularly important as it contains both hydrogen bond donors (-NH) and acceptors (C=O, N=C), making it a key site for molecular recognition. researchgate.net
The reactivity of the azomethine proton (-N=CH-) and the acidity of the amide proton (-NH-) are dictated by the electronic nature of the substituents. For instance, attaching a strong electron-withdrawing group to the phenyl ring of the hydrazone moiety (e.g., a nitro group) increases the acidity of the amide proton and makes the azomethine carbon more electrophilic. researchgate.net This modulation affects how the molecule docks into a target's active site.
Substituent Effects on the Benzimidazole Ring:
Electron-Donating Groups (EDGs): Conversely, EDGs like methyl groups can also enhance activity, but often through different mechanisms, such as filling hydrophobic pockets within a receptor site. However, in some studies, EDGs have been shown to decrease potency compared to EWGs. nih.gov
Substituent Effects on the Hydrazone Moiety: The R-group of the hydrazone provides a vast surface for modification. The introduction of different aromatic and heterocyclic rings leads to significant variations in functional outcomes.
Aromatic Rings: Substituents on a terminal phenyl ring are critical. Hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups can act as additional hydrogen bond donors or acceptors. Their position (ortho, meta, or para) is also crucial, as it dictates the geometry of these potential interactions.
The following table presents research findings on how specific substituents influence the functional activity of benzimidazole-hydrazone derivatives, reflecting their impact on molecular interactions.
| Compound Series | Position | Substituent | Observed Functional Outcome |
| Benzimidazole-hydrazones | Benzimidazole Ring | 5-Chloro | Enhanced anticancer activity. cumhuriyet.edu.tr |
| Benzimidazole-hydrazones | Benzimidazole Ring | 5-Nitro | Potent antifungal activity. nih.gov |
| Benzimidazole-hydrazones | Hydrazone Moiety | 2-Methylthiophene | Higher anticancer activity against MCF-7 cells. researchgate.net |
| Benzimidazole-hydrazones | Hydrazone Moiety | 4-Hydroxyphenyl | Potent antibacterial activity. |
| N-alkylated benzimidazoles | Imidazole N-1 | Heptyl chain | Remarkable antibacterial activity. acs.org |
Conformational and Topological Analysis in SAR Investigations
The three-dimensional structure of this compound derivatives is a critical determinant of their activity. The hydrazone linker, in particular, introduces significant conformational flexibility that must be understood for rational drug design. Key aspects of conformational analysis include isomerization around the C=N double bond and rotation around the N-N single bond.
Isomerism and Conformations: Hydrazones can exist as E/Z isomers with respect to the C=N bond. The E isomer is generally more thermodynamically stable. acs.org Furthermore, rotation around the N-N bond leads to two primary conformers: synperiplanar (s-cis) and antiperiplanar (s-trans). tandfonline.comsciencepublishinggroup.com The equilibrium between these conformers can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT). cumhuriyet.edu.trtandfonline.comsciencepublishinggroup.com
Research has shown that for many benzimidazole-N-acylhydrazone derivatives, the E isomer is exclusively observed, but it exists as a mixture of synperiplanar and antiperiplanar conformers in solution. tandfonline.com The dominant conformer is often the synperiplanar E form. tandfonline.com However, the introduction of specific substituents can shift this equilibrium. For example, an ortho-hydroxyl group on the phenyl ring of the hydrazone can form a strong intramolecular hydrogen bond with the imine nitrogen, locking the conformation and stabilizing the Z isomer. acs.orgtandfonline.com
The table below summarizes findings on the conformational preferences of related benzimidazole-hydrazone derivatives.
| Compound Type | Method | Key Conformational Feature | Dihedral Angle/Ratio |
| Benzimidazole-N-acylhydrazones | NMR | Exist as a mixture of conformers. tandfonline.com | 80-93% synperiplanar E conformer. tandfonline.com |
| Benzimidazole-hydrazide-hydrazone | DFT | Esp (E-synperiplanar) is the most stable conformer in gas phase and DMSO. sciencepublishinggroup.com | ΔG (Esp vs Eap) = ~2-3 kcal/mol. sciencepublishinggroup.com |
| Chloro-benzimidazole hydrazone | DFT | Rotation between benzimidazole and benzo-hydrazine groups. cumhuriyet.edu.tr | 173.12° (B3LYP). cumhuriyet.edu.tr |
| Benzimidazole-N-acylhydrazone with ortho-OH phenyl | NMR/H-Bonding | Intramolecular hydrogen bond stabilizes a specific conformer. tandfonline.com | Predominantly one conformer observed. tandfonline.com |
Correlation of Structural Features with Desired Functional Outcomes
The ultimate goal of SAR studies is to correlate specific structural features with a measurable functional outcome, enabling the rational design of more potent and selective molecules. For this compound derivatives, clear relationships have been established between their structural modifications and their biological or chemical functions.
Key Structure-Function Correlations:
Role of the Hydrazone Linker: The presence of the hydrazone moiety itself is a critical pharmacophore. It acts as a rigid linker that correctly orients the benzimidazole core and the terminal substituted ring. The linker's hydrogen bonding capacity is essential for anchoring the molecule in a target's active site. Replacing a hydrazone linker (-NH-N=CH-) with a methanimine (B1209239) linker (-N=CH-) was shown to alter activity, indicating the hydrazone unit is not merely a spacer but an active participant in molecular recognition. mdpi.com
Impact of Electron-Withdrawing Groups: A recurring theme in the SAR of benzimidazole derivatives is the positive impact of electron-withdrawing groups on antimicrobial and anticancer activities. nih.govresearchgate.net For example, the introduction of a chloro group at position 5 of the benzimidazole ring or a nitro group on the terminal phenyl ring of the hydrazone often enhances potency. This is likely due to the modulation of the molecule's electronic properties, improving its ability to engage in favorable interactions with biological targets.
Influence of Lipophilicity: The lipophilicity of the molecule, often modulated by N-1 substitution on the imidazole ring, is strongly correlated with activity against cellular targets. Increasing the length of an N-alkyl chain can improve membrane permeability, leading to higher intracellular concentrations and thus greater efficacy. One study found that an N-heptyl derivative was a remarkably potent antibacterial agent. acs.org
Contribution of Terminal Heterocycles: The choice of the ring system introduced via the hydrazone linkage is a powerful tool for tuning function. The incorporation of five-membered heterocycles like thiophene and furan (B31954) has been particularly successful. researchgate.netmdpi.com These rings can mimic other biological motifs and introduce unique steric and electronic properties that lead to enhanced and sometimes novel functional outcomes.
The following table provides a summary of established correlations between structural features and functional outcomes for benzimidazole-hydrazone derivatives.
| Structural Feature | Functional Outcome | Probable Mechanism |
| Hydrazone moiety (-NH-N=CH-) | Essential for many biological activities. | Acts as a structural scaffold and provides key hydrogen bonding sites. researchgate.netmdpi.com |
| Electron-withdrawing group (e.g., -Cl, -NO₂) on rings | Enhanced antimicrobial/anticancer activity. nih.govcumhuriyet.edu.tr | Modulates electronic profile for improved target binding (π-stacking, dipole interactions). |
| N-1 alkyl substitution (increased lipophilicity) | Improved antibacterial potency. acs.org | Enhanced cell membrane penetration. acs.org |
| Terminal thiophene/furan ring on hydrazone | High larvicidal and anticancer efficacy. researchgate.netmdpi.com | Synergy between benzimidazole and thiophene pharmacophores; unique steric/electronic profile. mdpi.com |
| Ortho-hydroxyl group on terminal phenyl ring | Stabilized conformation. tandfonline.com | Forms intramolecular hydrogen bond, reducing conformational freedom and pre-organizing the molecule for binding. |
Advanced Derivatives and Analogues of 5 Hydrazinyl 1h Benzo D Imidazole
Synthesis of Substituted 5-Hydrazinyl-1H-benzo[d]imidazole Analogues
The synthesis of substituted this compound analogues can be achieved through various synthetic routes, often starting from substituted o-phenylenediamines. A common strategy involves the reaction of a substituted o-phenylenediamine (B120857) with a suitable reagent to introduce the imidazole (B134444) ring, followed by the introduction or modification of the hydrazinyl group.
For instance, the synthesis of 2-aryl and heteroaryl benzimidazoles can be accomplished by reacting a substituted o-phenylenediamine derivative with an aryl or heteroaryl benzaldehyde (B42025) in the presence of sodium metabisulfite (B1197395) in N,N-dimethylformamide (DMF). acs.orgnih.gov This reaction proceeds via an oxidative condensation mechanism. nih.gov The resulting substituted benzimidazole (B57391) can then be further functionalized to introduce the hydrazinyl moiety.
Another approach involves the synthesis of 2-substituted benzimidazole-5-carbohydrazides. This can be achieved by first reacting 3,4-diaminobenzoic acid with a substituted benzaldehyde to form a 2-(substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid. nih.gov This carboxylic acid is then esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired carbohydrazide. nih.gov
The hydrazone linkage is another key feature in many derivatives. Benzimidazole-based hydrazones can be synthesized through the condensation of 2-hydrazinobenzimidazole with various aldehydes or ketones. nih.gov These reactions can be catalyzed by acids, such as citric acid, providing an environmentally friendly approach. nih.gov The resulting hydrazones often exhibit a range of biological activities. nih.gov
Table 1: Examples of Synthesized Substituted Benzimidazole Analogues
| Compound No. | Compound Name | Starting Materials | Key Reaction Type | Reference |
| 1 | 2-(Furan-2′-yl)-1H-benzo[d]imidazole | o-phenylene diamine, furan-2-carbaldehyde | Oxidative condensation | acs.orgnih.gov |
| 4 | 5-Chloro-2-(furan-2′-yl)-1H-benzo[d]imidazole | 4-chloro-o-phenylenediamine, furan-2-carbaldehyde | Oxidative condensation | acs.orgnih.gov |
| 5 | 5-Nitro-2-(furan-2′-yl)-1H-benzo[d]imidazole | 4-nitro-o-phenylenediamine, furan-2-carbaldehyde | Oxidative condensation | acs.orgnih.gov |
| 51 | 2-(4-substituted-phenyl-6-carbohydrazide)-1H-benzo[d]imidazole | 2-(4-substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid methyl ester, hydrazine hydrate | Hydrazinolysis | nih.gov |
| 3c | 2-[2-(4-Methoxybenzylidene)hydrazinyl]-1H-Benzo[D]imidazole | 2-hydrazinobenzimidazole, 4-methoxybenzaldehyde | Condensation | nih.gov |
Exploration of Fused Ring Systems Derived from this compound
The hydrazinyl group in this compound serves as a reactive handle for the construction of fused heterocyclic ring systems. These reactions often involve cyclization with appropriate electrophiles.
One prominent example is the synthesis of benzo mdpi.commdpi.comimidazo[2,1-c] mdpi.comCurrent time information in Bangalore, IN.chemijournal.comtriazoles. These tricyclic systems can be formed by the annulation of a 2-hydrazinyl-1-R-1H-benzo[d]imidazole derivative with a suitable electrophile. acs.org An alternative and regioselective method involves an iodine-promoted oxidative C-H amination reaction, which allows for the synthesis of previously inaccessible N1-alkyl-substituted benzo mdpi.commdpi.comimidazo[2,1-c] mdpi.comCurrent time information in Bangalore, IN.chemijournal.comtriazoles. acs.org
Similarly, the reaction of 2-hydrazinyl-1H-benzo[d]imidazole derivatives can lead to the formation of other fused systems like benzo mdpi.commdpi.comimidazo[1,2-d] mdpi.comCurrent time information in Bangalore, IN.chemijournal.comtriazines. mdpi.com The synthesis of these compounds can be achieved by reacting 2-(chloromethyl)-1H-benzo[d]imidazole with substituted phenylhydrazines to form an intermediate which is then cyclized. mdpi.com
Furthermore, the reaction of benzimidazole hydrazones with various reagents can lead to the formation of fused pyrazole (B372694) ring systems. For example, treatment of dehydroacetic acid with heterocyclic hydrazide derivatives can yield bipyrazole structures. researchgate.net
Table 2: Examples of Fused Ring Systems Derived from Benzimidazole Hydrazine/Hydrazone Precursors
| Fused Ring System | Synthetic Precursor | Key Reaction | Reference |
| Benzo mdpi.commdpi.comimidazo[2,1-c] mdpi.comCurrent time information in Bangalore, IN.chemijournal.comtriazole | 2-Hydrazinyl-1-R-1H-benzo[d]imidazole | Annulation with electrophile / Iodine-promoted C-H amination | acs.org |
| Benzo mdpi.commdpi.comimidazo[1,2-d] mdpi.comCurrent time information in Bangalore, IN.chemijournal.comtriazine | 2-((1-(substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole | Cyclization | mdpi.com |
| [3,4-bipyrazole] | Dehydroacetic acid, Heterocyclic hydrazide | Condensation and cyclization | researchgate.net |
Comparative Studies with Related Benzimidazole and Hydrazone Scaffolds
Benzimidazole itself is a versatile pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and antihistaminic properties. nih.govrsc.org The introduction of a hydrazone moiety to the benzimidazole core has been shown to result in compounds with potent antimicrobial, antioxidant, and anti-inflammatory activities. nih.gov The hydrazone group, with its electrophilic and nucleophilic nitrogen atoms, can form strong hydrogen bonds with biological targets like enzymes and receptors. nih.gov
Comparative studies have shown that the nature and position of substituents on the benzimidazole ring and the phenyl ring of the hydrazone moiety significantly influence the biological activity. For instance, in a series of benzimidazole phenylhydrazone derivatives, compounds with electron-withdrawing groups like dichloro and difluoro substituents on the phenyl ring exhibited significant antifungal activity. mdpi.com
Furthermore, the comparison between benzimidazole, 1,2,4-triazole, and 1,3,5-triazine (B166579) scaffolds, which are considered bio-isosteres, has been explored in the design of new bioactive compounds. acs.orgnih.gov These studies aim to understand how replacing one heterocyclic system with another affects the interaction with biological targets.
Design of Multitarget-Directed Ligands Based on the this compound Scaffold
The concept of multitarget-directed ligands (MTDLs) involves designing a single molecule that can interact with multiple biological targets simultaneously. mdpi.com This approach is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is a valuable platform for the design of MTDLs due to its inherent biological activity and the synthetic versatility of the hydrazinyl group.
One strategy for designing MTDLs is through pharmacophore hybridization, where structural motifs from different ligands known to bind to distinct targets are combined into a single molecule. mdpi.com The hydrazinyl group can act as a linker to connect the benzimidazole core with another pharmacophore.
For example, MTDLs have been designed by linking a thienopyrimidine nucleus, known for its anti-inflammatory properties, to various pharmacophores through a hydrazone linkage. nih.gov Similarly, the benzimidazole scaffold has been incorporated into the design of multitarget inhibitors for Alzheimer's disease by linking it to other fragments known to interact with targets like acetylcholinesterase and BACE-1. researchgate.net
The design of these MTDLs often involves computational studies to predict the binding of the designed molecule to the different targets. The synthetic feasibility and the optimization of the linker length and composition are crucial aspects of this design process. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 5-hydrazinyl-1H-benzo[d]imidazole derivatives, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Step 1: React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR: S-H stretch at 2634 cm⁻¹, N-H stretch at 3395 cm⁻¹) .
Step 2: Treat the thiol intermediate with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole. Key characterization includes Rf value shifts in TLC and IR bands at 3464 cm⁻¹ (N-H) and 3024 cm⁻¹ (aromatic C-H) .
Step 3: Condense with aromatic aldehydes/ketones to form hydrazinecarboxamide derivatives (e.g., 4a-t). Structural validation uses ESI-MS, ¹H/¹³C NMR (e.g., δ12.31 for S-H in intermediate 1) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹, C=N vibrations at 1600–1650 cm⁻¹) .
- ¹H/¹³C NMR: Resolves aromatic protons (δ6.5–8.5 ppm) and carbons (δ115–151 ppm). For example, δ151.93 in ¹³C NMR corresponds to N=C-N in the benzimidazole core .
- Mass Spectrometry (ESI-MS): Confirms molecular ions (e.g., [M+H]⁺ peaks matching theoretical m/z values within ±0.4% error) .
Advanced Research Questions
Q. How do substituent variations on the hydrazine moiety influence biological activity in SAR studies?
Methodological Answer: Substituents at the hydrazine carboxamide position (R groups) modulate antimicrobial and anticonvulsant activity:
Q. Table 1: Substituent-Activity Relationships (SAR) in Selected Derivatives
Q. How can computational models (QSAR/DFT) predict reactivity and binding modes of 5-hydrazinyl derivatives?
Methodological Answer:
- QSAR Models: Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict oxidation rates by Fe(VI) (R² = 0.89 for RFR models) .
- DFT Calculations: Optimize geometries at B3LYP/6-311++G(d,p) level to assess electronic properties (e.g., charge distribution on N atoms dictates nucleophilic attack sites) .
- Molecular Docking: AutoDock Vina identifies binding poses in EGFR (e.g., 9c forms H-bonds with Met793 and hydrophobic interactions with Leu718) .
Q. How to resolve contradictions in catalytic efficiency across synthetic protocols?
Methodological Answer: Discrepancies arise from catalyst choice and reaction conditions:
- Nano-SiO₂ Catalysis: Achieves 85–92% yield for 2-aryl derivatives under solvent-free conditions (planarity confirmed via X-ray: dihedral angle = 61.73° between imidazole and phenyl rings) .
- Montmorillonite Clay: Yields 70–80% but requires longer reaction times (24–48 hrs vs. 6–12 hrs for nano-SiO₂) .
Resolution: Optimize catalyst loading (5–10 wt%) and monitor reaction progress via TLC to standardize protocols .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for structurally similar derivatives?
Methodological Answer: Variability stems from:
- Assay Conditions: MTT vs. SRB assays may yield divergent IC₅₀ values (e.g., 9c: IC₅₀ = 0.45 µM in MTT vs. 0.62 µM in SRB) .
- Cell Line Specificity: HepG2 cells show higher sensitivity to hydrazine derivatives (IC₅₀ = 1.2 µM) than MCF-7 (IC₅₀ = 2.8 µM) due to differential EGFR expression .
Recommendation: Validate results across multiple assays and cell lines, and report EC₅₀/IC₅₀ values with 95% confidence intervals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
